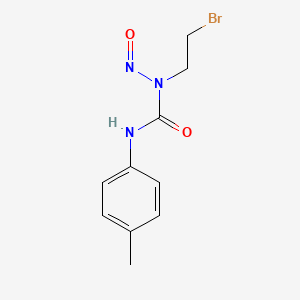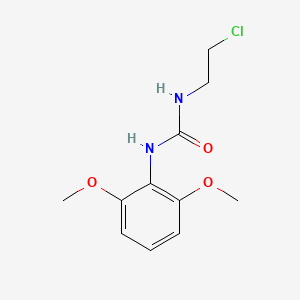
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C21H26N2S It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a tetrahydrobenzothiepin moiety
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiepin ring: This step involves the cyclization of a suitable precursor, such as a thioether, under acidic conditions.
Substitution with piperazine: The tetrahydrobenzothiepin intermediate is then reacted with piperazine in the presence of a base to form the desired piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a modulator of biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its activity on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors in the central nervous system, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)piperazine: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the benzothiepin ring.
1-Benzyl-4-(2,3,4,5-tetrahydro-1-benzazepin-5-yl)piperazine: This compound features a nitrogen atom in the ring structure instead of sulfur.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
21609-82-5 |
|---|---|
Formule moléculaire |
C21H28Cl2N2S |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
1-benzyl-4-(2,3,4,5-tetrahydro-1-benzothiepin-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2S.2ClH/c1-2-7-18(8-3-1)17-22-12-14-23(15-13-22)20-10-6-16-24-21-11-5-4-9-19(20)21;;/h1-5,7-9,11,20H,6,10,12-17H2;2*1H |
Clé InChI |
BSMYVMVNJQNKHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2SC1)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)








